molecular formula C6H10N2 B13520676 2-(3-Aminocyclobutyl)acetonitrile

2-(3-Aminocyclobutyl)acetonitrile

Cat. No.: B13520676
M. Wt: 110.16 g/mol
InChI Key: YBTQATWVNNDUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1s,3s)-3-aminocyclobutyl]acetonitrile is a chemical compound with the molecular formula C6H10N2 It is characterized by the presence of an aminocyclobutyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with an appropriate nitrile source. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1s,3s)-3-aminocyclobutyl]acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(3-Aminocyclobutyl)acetonitrile, particularly in its hydrochloride form, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a cyclobutane ring and an amino group, renders it a valuable intermediate in synthesizing various pharmaceutical agents and specialty chemicals.

Scientific Research Applications

Chemistry this compound hydrochloride serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions. The compound's reactivity stems from its functional groups, allowing it to participate in oxidation, reduction, and substitution reactions.

Biology The compound is employed in studying biological processes and pathways, especially those involving amino acids and nitriles. Its interactions with enzymes, receptors, and proteins can modulate their activity, influencing cellular processes and pathways.

Medicine Research involving this compound hydrochloride includes its potential use in drug development and therapeutic applications. It has been studied for anticancer activity, neurotransmitter modulation, and enzyme interaction.

Industry It is used in producing specialty chemicals and as an intermediate in synthesizing other compounds, contributing to developing new materials and chemical processes.

Chemical Reactions

This compound hydrochloride undergoes several chemical reactions due to its structural components.

Oxidation The amino group in the compound can be oxidized using agents such as hydrogen peroxide H2O2H_2O_2 or potassium permanganate KMnO4KMnO_4.

Reduction The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4.

Substitution The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Biological Activities

Research indicates that this compound hydrochloride exhibits several biological activities relevant to pharmacological research.

Anticancer Activity Studies have explored its potential to inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

Neurotransmitter Modulation It may influence neurotransmitter systems, which could have implications for treating neurological disorders.

Enzyme Interaction The compound has been investigated for its role in modulating enzyme activities related to various metabolic pathways.

Case Studies and Research Findings

Cell Line Studies In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in cancer cell lines such as MDA-MB-231 and Hs 578T. The compound was effective at low concentrations, indicating high potency against these cells.

Mechanism of Action

The mechanism of action of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1s,3s)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
  • 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile hydrochloride

Uniqueness

2-[(1s,3s)-3-aminocyclobutyl]acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

2-(3-Aminocyclobutyl)acetonitrile is a chemical compound with the molecular formula C₆H₁₀N₂. Its unique structure, which includes an aminocyclobutyl group attached to an acetonitrile moiety, positions it as a promising candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic roles, and relevant research findings.

Structure and Properties

The structural configuration of this compound contributes to its reactivity and biological activity. The presence of both an amino group and a nitrile functional group allows for diverse interactions with biological targets, potentially influencing enzyme activity and signaling pathways.

The mechanisms by which this compound exerts its biological effects are primarily through interactions with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound can inhibit or activate enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to receptors, modulating their activity and influencing physiological responses.
  • Signaling Pathway Modulation : The compound's ability to form hydrogen bonds allows it to participate in signaling cascades that regulate cell growth, survival, and apoptosis.

Biological Activities

Research has indicated several potential biological activities for this compound:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study highlighted the synthesis of various derivatives of this compound to assess their biological activities. Results indicated that modifications to the aminocyclobutyl group could enhance its potency against specific cancer cell lines .
  • Cell Proliferation Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cells in a concentration-dependent manner. This effect was correlated with increased apoptosis as measured by caspase activation assays .
  • Structural Activity Relationship (SAR) : Extensive SAR studies have been conducted to identify structural features that optimize biological activity. These studies revealed that specific modifications could significantly enhance binding affinity to target proteins involved in cancer signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibition of AKT signaling; reduced cell proliferation
NeuroprotectivePotential effects on neuronal survival
AntimicrobialInitial indications of activity

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-(3-aminocyclobutyl)acetonitrile

InChI

InChI=1S/C6H10N2/c7-2-1-5-3-6(8)4-5/h5-6H,1,3-4,8H2

InChI Key

YBTQATWVNNDUDN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.